molecular formula C37H64O6 B1470880 (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate CAS No. 79725-98-7

(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate

Cat. No.: B1470880
CAS No.: 79725-98-7
M. Wt: 604.9 g/mol
InChI Key: URJOWNUVTORLNY-UHFFFAOYSA-N
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Description

Kojic dipalmitate is a derivative of kojic acid, widely recognized for its skin-brightening properties. Unlike kojic acid, kojic dipalmitate offers enhanced stability and effectiveness in cosmetic formulations. It is primarily used as a skin-whitening agent due to its ability to inhibit the activity of tyrosinase, an enzyme responsible for melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kojic dipalmitate is synthesized through the esterification of kojic acid with palmitic acid. The reaction typically involves the use of a catalyst, such as double-lipase, in an organic solvent . The process ensures the formation of a stable ester bond, enhancing the compound’s stability and solubility in oils.

Industrial Production Methods: In industrial settings, kojic dipalmitate is produced using high-energy methods like Ultra-Turrax, which helps in creating nanoemulsions. These nanoemulsions serve as effective carriers, improving the stability and activity of kojic dipalmitate on the skin .

Chemical Reactions Analysis

Types of Reactions: Kojic dipalmitate primarily undergoes esterification reactions. It is resistant to oxidation, reduction, and other common chemical reactions due to its stable ester bond .

Common Reagents and Conditions: The synthesis of kojic dipalmitate involves reagents such as palmitic acid and kojic acid, with catalysts like double-lipase in organic solvents . The reaction conditions typically include controlled temperatures and pH levels to ensure optimal yield and stability.

Major Products Formed: The primary product of the esterification reaction is kojic dipalmitate itself. This compound is characterized by its enhanced stability, oil solubility, and skin absorption properties .

Scientific Research Applications

Kojic dipalmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, kojic dipalmitate is used as a precursor for the synthesis of other derivatives with improved properties. Its stability and solubility make it an ideal candidate for various chemical formulations .

Biology: In biological research, kojic dipalmitate is studied for its inhibitory effects on tyrosinase activity. This property is crucial for understanding melanin production and developing treatments for hyperpigmentation disorders .

Medicine: In medicine, kojic dipalmitate is explored for its potential in treating skin conditions such as melasma and age spots. Its ability to inhibit melanin formation makes it a valuable component in dermatological treatments .

Industry: In the cosmetic industry, kojic dipalmitate is widely used in skin-whitening products. Its stability and effectiveness have led to its inclusion in over 132 cosmetic formulations, including creams, lotions, and serums .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate involves the reaction of palmitic acid with 4-hydroxy-2-pyranone to form palmitoyl-4-hydroxy-2-pyranone, which is then reacted with formaldehyde to form (4-hydroxymethyl-5-palmitoyloxy-4H-pyran-2-yl)methyl palmitate. This intermediate is then oxidized to form the final product, (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate.", "Starting Materials": [ "Palmitic acid", "4-hydroxy-2-pyranone", "Formaldehyde" ], "Reaction": [ "Palmitic acid is reacted with 4-hydroxy-2-pyranone in the presence of a catalyst to form palmitoyl-4-hydroxy-2-pyranone.", "Palmitoyl-4-hydroxy-2-pyranone is then reacted with formaldehyde in the presence of a base to form (4-hydroxymethyl-5-palmitoyloxy-4H-pyran-2-yl)methyl palmitate.", "The intermediate (4-hydroxymethyl-5-palmitoyloxy-4H-pyran-2-yl)methyl palmitate is then oxidized using an oxidizing agent to form the final product, (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate." ] }

CAS No.

79725-98-7

Molecular Formula

C37H64O6

Molecular Weight

604.9 g/mol

IUPAC Name

(5-hexadecanoyloxy-4-oxopyran-2-yl) hexadecanoate

InChI

InChI=1S/C37H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)42-34-32-41-37(31-33(34)38)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

URJOWNUVTORLNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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